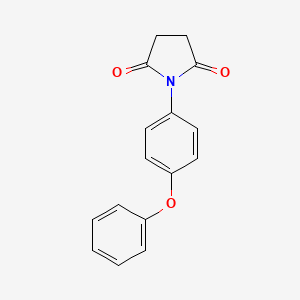

![molecular formula C16H12F3NO2 B5543340 3-phenyl-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5543340.png)

3-phenyl-N-[4-(trifluoromethoxy)phenyl]acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-phenyl-N-[4-(trifluoromethoxy)phenyl]acrylamide” is a chemical compound with the molecular formula C16H12F3NO2 . It is a synthetic intermediate used in various applications .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acrylamide group . The trifluoromethoxy group is an electron-withdrawing group, which can influence the chemical properties of the compound .Applications De Recherche Scientifique

Metal-Free Synthesis of Arylquinolinones

Research has shown that acrylamide derivatives can be utilized in the metal-free synthesis of 3-arylquinolin-2-one derivatives through a process involving oxidative annulation followed by aryl migration. This method demonstrates high regioselectivity in disubstituted acrylamides and contributes to the understanding of reaction mechanisms in organic synthesis (Le‐Ping Liu et al., 2016).

Solubility Studies for Polymer Synthesis

Studies on the solubility of acrylamide derivatives, such as N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, in various solvent mixtures provide essential data for industrial product and process design. This research is crucial for understanding the solid-liquid equilibrium necessary for efficient polymerization reactions (Xinding Yao et al., 2010).

Corrosion Inhibition

Acrylamide derivatives have been explored for their effectiveness as corrosion inhibitors, particularly in protecting metals like copper in acidic environments. This application is significant in industries where metal longevity and durability are critical (Ahmed Abu-Rayyan et al., 2022).

Controlled Polymerization

The controlled radical polymerization of acrylamide derivatives containing amino acid moieties has been achieved through reversible addition−fragmentation chain transfer (RAFT) polymerization. This process allows for the synthesis of polymers with specific molecular weights and properties, useful in biomedical applications (H. Mori et al., 2005).

Environmental and Safety Aspects

Understanding the chemistry, biochemistry, and safety of acrylamide is crucial for mitigating its potential environmental and health impacts. Comprehensive reviews on acrylamide provide insights into its sources, exposure risks, and mechanisms of toxicity, contributing to safer industrial and food processing practices (M. Friedman, 2003).

Propriétés

IUPAC Name |

(E)-3-phenyl-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO2/c17-16(18,19)22-14-9-7-13(8-10-14)20-15(21)11-6-12-4-2-1-3-5-12/h1-11H,(H,20,21)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCNDECIMXFCCG-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B5543258.png)

![5-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5543274.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5543278.png)

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543285.png)

![ethyl 4-{2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}piperazine-1-carboxylate](/img/structure/B5543288.png)

![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5543302.png)

![N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5543308.png)

![N'-(3-methoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5543329.png)

![4-{5-[(phenylthio)methyl]-2-furoyl}-1,4-oxazepan-6-ol](/img/structure/B5543349.png)

![8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5543356.png)